molecular formula C7H16N2O2 B15274520 Ethyl 2-amino-3-(dimethylamino)propanoate

Ethyl 2-amino-3-(dimethylamino)propanoate

Cat. No.: B15274520
M. Wt: 160.21 g/mol
InChI Key: XXEJVXUQLDSSQQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(dimethylamino)propanoate is an organic compound with the molecular formula C7H16N2O2 It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(dimethylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-dimethylaminopropionate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dual amino and dimethylamino groups make it a versatile intermediate in various chemical reactions and research applications .

Biological Activity

Ethyl 2-amino-3-(dimethylamino)propanoate, also known as this compound dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H20_{20}N2_2O2_2 and a molar mass of approximately 233.14 g/mol. The compound features a propanoate backbone with an amino group and a dimethylamino substituent, which are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine due to the presence of the dimethylamino group. This interaction may influence central nervous system functions, making it a candidate for studying neurological disorders.
  • Receptor Binding Affinity : Preliminary studies have shown that this compound may interact with various receptors and enzymes, which is essential for understanding its pharmacological profile. Specific binding affinities to neurotransmitter receptors have not been fully elucidated but warrant further investigation.

Synthesis Methods

This compound can be synthesized through several methods, highlighting its versatility in research and industrial applications. Common synthesis methods include:

  • Alkylation Reactions : Using alkyl halides with dimethylamine.
  • Esterification : Reacting an amino acid derivative with an alcohol under acidic conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuropharmacological Studies : A study investigating the effects of compounds with similar structures on neuronal activity found that modifications to the amino group significantly altered receptor affinity and activity profiles. These findings suggest that this compound could serve as a lead compound in developing new neuroactive drugs .
  • Structure-Activity Relationships (SAR) : Research has focused on understanding how variations in the structure of similar compounds affect their biological activity. For instance, compounds with longer aliphatic chains or different amine substitutions demonstrated varied potencies in receptor binding assays .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally related compounds and their key features:

Compound NameMolecular FormulaKey Features
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoateC12_{12}H25_{25}N2_2O2_2More complex side chain; potential higher potency
Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoateC11_{11}H23_{23}N2_2O2_2Similar backbone; differing side chain structure
Ethyl 2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoateC12_{12}H18_{18}N3_3O2_2Incorporates a pyridine ring; altered pharmacological properties

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-amino-3-(dimethylamino)propanoate

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3

InChI Key

XXEJVXUQLDSSQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN(C)C)N

Origin of Product

United States

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